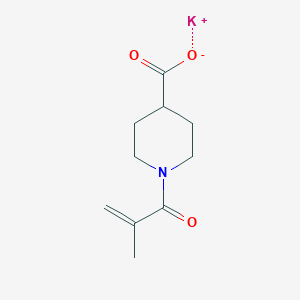![molecular formula C13H10ClNO3 B2794150 2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid CAS No. 1469351-94-7](/img/structure/B2794150.png)
2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid” is an organic compound with a molecular weight of 263.68 . It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17) . This indicates that the compound has a complex structure involving a pyridine ring, a carboxylic acid group, and a chlorophenyl group.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
This compound is utilized in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring and a chlorophenyl group, makes it a valuable intermediate in constructing pharmacologically active molecules. For instance, it can be used to create indole derivatives, which are prevalent in a variety of therapeutic agents .
Suzuki–Miyaura Cross-Coupling Reactions
In the field of catalysis, this compound can act as a precursor for boron reagents used in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Agricultural Chemistry
While direct applications in agriculture are not extensively documented, the chemical’s role in synthetic chemistry could contribute to the development of new agrochemicals. Its potential to form various boron reagents could lead to the creation of novel pesticides or herbicides through Suzuki–Miyaura coupling .
Material Science
Compounds like 2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid can be used to synthesize materials with specific electronic properties. These materials might be useful in creating components for electronic devices or as part of polymeric materials with unique characteristics.
Environmental Science
The compound’s derivatives could be explored for environmental applications, such as the development of sensors for pollutant detection. Its structural features may allow for the creation of binding sites specific to certain environmental toxins .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatographic methods or mass spectrometry, aiding in the identification and quantification of various substances .
Biochemistry
The compound’s role in the synthesis of bioactive molecules means it could be instrumental in studying biochemical pathways or in the development of probes for understanding enzyme mechanisms .
Pharmacology
Finally, in pharmacology, this compound’s derivatives could be used to synthesize new drug candidates with potential antiviral, anti-inflammatory, or anticancer activities. Its molecular framework is conducive to creating compounds that interact with a wide range of biological targets .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methoxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-10-5-3-9(4-6-10)8-18-12-11(13(16)17)2-1-7-15-12/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGMDZBXEWVRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1469351-94-7 |
Source


|
| Record name | 2-[(4-chlorophenyl)methoxy]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794069.png)


![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)
![N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794073.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2794074.png)
![9-((4-(2-ethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2794079.png)



![4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B2794086.png)
